molecular formula C25H36Cl2N2O2 B14707134 3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride CAS No. 21263-32-1

3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride

Cat. No.: B14707134
CAS No.: 21263-32-1
M. Wt: 467.5 g/mol
InChI Key: LGYHPWSSAZQBQC-UHFFFAOYSA-N
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Description

3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring, a phenethyl group, and a propiophenone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenethyl Intermediate: The initial step involves the reaction of isobutyl bromide with phenethylamine to form the beta-isobutoxyphenethyl intermediate.

    Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the 4-(beta-isobutoxyphenethyl)-1-piperazine intermediate.

    Propiophenone Addition: The final step involves the addition of a propiophenone derivative to the piperazine intermediate, followed by purification to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone hydrochloride
  • 3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone sulfate

Uniqueness

3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

21263-32-1

Molecular Formula

C25H36Cl2N2O2

Molecular Weight

467.5 g/mol

IUPAC Name

3-[4-[1-[(2-methylpropan-2-yl)oxy]-2-phenylethyl]piperazin-1-yl]-1-phenylpropan-1-one;dihydrochloride

InChI

InChI=1S/C25H34N2O2.2ClH/c1-25(2,3)29-24(20-21-10-6-4-7-11-21)27-18-16-26(17-19-27)15-14-23(28)22-12-8-5-9-13-22;;/h4-13,24H,14-20H2,1-3H3;2*1H

InChI Key

LGYHPWSSAZQBQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(CC1=CC=CC=C1)N2CCN(CC2)CCC(=O)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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